molecular formula C19H17NO3S B14418324 2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine CAS No. 81167-81-9

2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14418324
CAS No.: 81167-81-9
M. Wt: 339.4 g/mol
InChI Key: RBVIDZJGFXCRPU-UHFFFAOYSA-N
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Description

2-[([1,1’-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a biphenyl group attached to a methanesulfonyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[([1,1’-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common route includes the following steps:

    Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Attachment of Methanesulfonyl Group: The biphenyl group is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl derivative.

    Formation of Pyridine Ring: The final step involves the reaction of the methanesulfonyl derivative with a pyridine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[([1,1’-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[([1,1’-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[([1,1’-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1,1’-Biphenyl]-4-ylsuccinic acid
  • 2-[1,1’-Biphenyl]-4-ylpentanedioic acid
  • 2-[1,1′-Biphenyl]-4-yl-2-oxoethyl benzoate

Uniqueness

2-[([1,1’-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group, in particular, enhances its reactivity and potential for various applications compared to other similar compounds.

Properties

CAS No.

81167-81-9

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

4-methyl-1-oxido-2-[(4-phenylphenyl)methylsulfonyl]pyridin-1-ium

InChI

InChI=1S/C19H17NO3S/c1-15-11-12-20(21)19(13-15)24(22,23)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-13H,14H2,1H3

InChI Key

RBVIDZJGFXCRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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